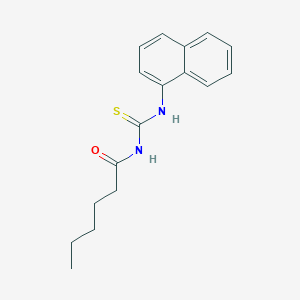

N-hexanoyl-N'-(1-naphthyl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H20N2OS |

|---|---|

Molecular Weight |

300.4g/mol |

IUPAC Name |

N-(naphthalen-1-ylcarbamothioyl)hexanamide |

InChI |

InChI=1S/C17H20N2OS/c1-2-3-4-12-16(20)19-17(21)18-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,2-4,12H2,1H3,(H2,18,19,20,21) |

InChI Key |

LHHFREKDBRWCES-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)NC(=S)NC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CCCCCC(=O)NC(=S)NC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

The laboratory synthesis of N-hexanoyl-N'-(1-naphthyl)thiourea is primarily achieved through a well-established reaction pathway involving the formation of an acyl isothiocyanate intermediate, which subsequently reacts with an appropriate amine.

Reaction Pathways Involving Isothiocyanates and Amines

The most common and efficient method for the synthesis of N-acyl-N'-aryl thioureas, such as this compound, involves a two-step, one-pot reaction. The initial step is the reaction of an acid chloride, in this case, hexanoyl chloride, with a thiocyanate (B1210189) salt, typically potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in an anhydrous solvent like acetone. This reaction generates hexanoyl isothiocyanate in situ.

The subsequent step involves the nucleophilic addition of an amine, 1-naphthylamine (B1663977), to the electrophilic carbon atom of the isothiocyanate group of the freshly formed hexanoyl isothiocyanate. This addition reaction proceeds readily to form the desired this compound. This synthetic route is widely employed due to its high yields and the ready availability of the starting materials.

Optimization of Reaction Conditions and Isolation Procedures

To enhance the efficiency of the synthesis, various optimization strategies can be employed. The use of ultrasonic irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of related N-naphthoyl thioureas. researchgate.net Another optimization technique involves the use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), which can improve the reaction rate and yield, particularly when dealing with heterogeneous reaction mixtures. pdx.edu

The isolation of the final product is typically straightforward. After the reaction is complete, the reaction mixture is poured into ice-cold water, which causes the this compound to precipitate out of the solution. The crude product can then be collected by filtration. Further purification is generally achieved by recrystallization from a suitable solvent, such as ethanol, to obtain the compound in high purity. researchgate.net The final product is typically a solid at room temperature. researchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) in Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for the structural elucidation of this compound.

In the ¹H NMR spectrum, the protons of the two NH groups of the thiourea (B124793) moiety are expected to appear as distinct signals, often as broad singlets, in the downfield region of the spectrum, typically between δ 8.0 and δ 12.0 ppm. researchgate.net The seven aromatic protons of the naphthyl group would resonate in the aromatic region, generally between δ 7.0 and δ 8.5 ppm, with their specific chemical shifts and coupling patterns determined by their positions on the naphthalene (B1677914) ring. The aliphatic protons of the hexanoyl chain would appear in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the carbonyl group (α-CH₂) would be expected around δ 2.2-2.6 ppm, while the other methylene groups of the hexanoyl chain would appear at higher field, and the terminal methyl group would be the most upfield signal.

The ¹³C NMR spectrum provides crucial information about the carbon framework. A key diagnostic signal is that of the thiocarbonyl carbon (C=S), which is characteristically found at a low field, typically above δ 160 ppm. researchgate.net The carbonyl carbon (C=O) of the hexanoyl group would also have a characteristic chemical shift in the range of δ 160-180 ppm. The ten carbon atoms of the naphthalene ring would produce a series of signals in the aromatic region (δ 110-150 ppm). The carbons of the aliphatic hexanoyl chain would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The N-H stretching vibrations of the two amine groups in the thiourea linkage would appear as one or more bands in the region of 3100-3400 cm⁻¹. researchgate.net A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the hexanoyl group would be observed in the range of 1650-1700 cm⁻¹. researchgate.net The C=S stretching vibration, characteristic of the thiourea group, typically appears in the region of 1200-1400 cm⁻¹, although it can sometimes be weak and coupled with other vibrations. Additionally, the spectrum would show characteristic absorptions for the aromatic C-H and C=C stretching vibrations of the naphthalene ring.

Mass Spectrometry (MS) for Molecular Ion Identification

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis. In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed, confirming the molecular formula of C₁₇H₂₀N₂OS.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to ascertain the elemental composition of a synthesized compound. This process provides the percentage composition of elements such as carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within the molecule. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the empirical formula of the newly synthesized compound, ensuring that the desired chemical transformation has occurred and that the product is free from significant impurities.

For the compound this compound, the theoretical elemental composition has been calculated based on its molecular formula, C17H20N2OS. The calculated percentages serve as a benchmark for experimental verification. The comparison between the calculated and experimentally found values validates the successful synthesis of the target molecule.

Below is a data table summarizing the theoretical elemental composition of this compound.

Table 1: Elemental Analysis Data for this compound

| Element | Calculated (%) |

|---|---|

| Carbon (C) | 67.96 |

| Hydrogen (H) | 6.71 |

| Nitrogen (N) | 9.33 |

Advanced Structural Analysis and Conformational Studies

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Several N-acyl-N'-arylthiourea compounds have been characterized using single-crystal X-ray diffraction, revealing common structural motifs and specific intramolecular interactions. researchgate.netmdpi.com For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a related compound, was determined to crystallize in the triclinic space group Pī. researchgate.net Similarly, N-(2,2-diphenylacetyl)-N'-(naphthalen-1yl)-thiourea crystallizes in the triclinic space group P-1. science.gov These studies provide a foundation for understanding the probable solid-state structure of N-hexanoyl-N'-(1-naphthyl)thiourea.

A study on 1-(naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea revealed a monoclinic crystal system with space group P21/c. nih.gov The molecule adopts a nearly planar conformation. nih.gov

Interactive Table: Crystallographic Data for a Related N-Aryl Acylthiourea

Below is a table summarizing crystallographic data for a similar compound, 1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea, which provides insight into the expected structural parameters for this compound. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₂N₂OS₂ |

| Molecular Weight | 312.40 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 14.929(2) Åb = 5.9086(8) Åc = 17.071(3) Åβ = 104.030(14)° |

| Volume | 1460.9(4) ų |

| Z | 4 |

The stability of the crystal lattice is governed by a network of intermolecular interactions. In acylthiourea derivatives, these interactions primarily include hydrogen bonds and van der Waals forces. The packing of molecules in the crystal structure of related compounds often reveals the formation of dimers or extended chains through these interactions. researchgate.netscience.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in a crystal. science.gov For similar thiourea (B124793) derivatives, this analysis has shown that S···H, O···H, and H···H contacts are crucial for the stabilization of the crystal packing. science.gov The aromatic moieties, such as the naphthyl group, can also participate in π-π stacking interactions, further contributing to the supramolecular assembly. acs.org These interactions create well-organized, often layered, structures. hepvs.chresearchgate.net

The conformational flexibility of 1-acylthioureas is a key feature of their molecular structure. science.gov These molecules can exist in different conformations due to rotation around the C-N bonds of the thiourea unit. The most common conformations are described as trans-cis, trans-trans, cis-trans, and cis-cis, referring to the orientation of the acyl and aryl substituents relative to the thiocarbonyl (C=S) group.

In the solid state, N-acyl-N'-arylthioureas typically adopt a trans-cis conformation. researchgate.netnih.gov This conformation is often stabilized by an intramolecular hydrogen bond between the N-H group of the thioamide and the carbonyl oxygen atom. nih.govscience.gov For example, in 1-(naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea, the molecule is almost planar, with slight dihedral angles between the central thiourea core and the aromatic rings. nih.gov The hexanoyl group in this compound, being a flexible alkyl chain, will likely adopt a low-energy, extended conformation within the crystal lattice.

Interactive Table: Key Dihedral Angles in a Related Acylthiourea

This table presents the dihedral angles for 1-(naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea, illustrating the near planarity of the molecule. nih.gov

| Planes | **Dihedral Angle (°) ** |

| Thiourea Core & Thiophene Ring | 1.8(2) |

| Thiourea Core & Naphthalene (B1677914) System | 6.45(18) |

Hydrogen bonds are fundamental to the structure and stability of this compound in the solid state.

Intramolecular Hydrogen Bonding: A prevalent feature in acylthioureas is the formation of an intramolecular N-H···O=C hydrogen bond. mdpi.comnih.govscience.gov This interaction creates a six-membered pseudo-ring, which contributes to the planarity of the acylthiourea moiety and stabilizes the trans-cis conformation.

Solution-Phase Conformational Dynamics and Stereochemical Aspects

In solution, the conformational landscape of this compound is more complex than in the solid state. The rotational barriers around the C-N bonds of the thiourea group are relatively low, allowing for dynamic equilibrium between different conformers. researchgate.netuw.edu.pl Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these dynamics.

Variable temperature NMR studies can provide information on the energy barriers to internal rotation. For some N,N'-dialkylthioureas, the free energy of activation (ΔG*) for rotation around the C-N bonds has been determined to be in the range of 11-13 kcal/mol. researchgate.net It is expected that this compound would exhibit similar dynamic behavior in solution.

The solvent can also influence the conformational equilibrium. researchgate.netuw.edu.pl In polar, hydrogen-bond-accepting solvents, the intramolecular N-H···O hydrogen bond might be disrupted in favor of intermolecular hydrogen bonds with the solvent molecules. This could lead to a higher population of conformers other than the trans-cis form observed in the solid state. Infrared (IR) spectroscopy in different solvents can also reveal the presence and strength of intramolecular hydrogen bonds. psu.edu

Theoretical Insights into Molecular Geometry and Stability

Computational methods, particularly Density Functional Theory (DFT), are widely used to complement experimental data and provide a deeper understanding of the molecular properties of acylthioureas. science.govresearchgate.net DFT calculations can be used to:

Optimize Molecular Geometry: Theoretical calculations can predict the most stable conformation of the molecule in the gas phase. These calculations often confirm that the trans-cis conformation, stabilized by the intramolecular N-H···O hydrogen bond, is the lowest energy structure. science.gov The calculated bond lengths and angles generally show good agreement with experimental data from X-ray crystallography. researchgate.net

Analyze Electronic Properties: DFT allows for the calculation of various electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov The molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, indicating the sites most likely to be involved in intermolecular interactions. science.gov For acylthioureas, the carbonyl oxygen and thiocarbonyl sulfur atoms are typically the most electron-rich regions, while the N-H protons are electron-poor.

Vibrational Analysis: Theoretical calculations can predict the vibrational frequencies of the molecule, which can then be compared to experimental IR and Raman spectra to aid in the assignment of vibrational modes. This comparison helps to confirm the molecular structure and the nature of the hydrogen bonding. science.gov

Coordination Chemistry and Metal Complexation Behavior

Ligand Properties of N-hexanoyl-N'-(1-naphthyl)thiourea

The ligating properties of this compound are dictated by the presence of several potential donor atoms and its ability to exist in tautomeric forms. techno-serv.net This structural flexibility allows for various modes of coordination with metal ions.

This compound possesses three types of potential donor atoms: sulfur, oxygen, and nitrogen. techno-serv.net The thiourea (B124793) core [-C(S)NH-] and the acyl group [-C(O)-] provide a rich source of coordination sites.

Sulfur (S): The thiocarbonyl group (C=S) contains a soft donor sulfur atom, which readily coordinates to a wide range of transition and main group metal ions. techno-serv.netresearchgate.net Coordination through the sulfur atom is a common feature in thiourea derivatives. researchgate.netscience.gov

Oxygen (O): The carbonyl group (C=O) of the hexanoyl moiety provides a hard donor oxygen atom. techno-serv.net This oxygen atom can participate in coordination, often in conjunction with the sulfur atom, to form a stable chelate ring. researchgate.net

Nitrogen (N): The two nitrogen atoms of the thiourea backbone are also potential donor sites. techno-serv.net Coordination involving nitrogen can occur, particularly after deprotonation of the N-H proton, leading to the formation of a four-membered chelate ring with the sulfur atom. researchgate.net The ability to form hydrogen bonds via the N-H groups is also a significant feature of these ligands. ksu.edu.tr

The molecule can exist in a thione-thiol tautomeric equilibrium, which influences its coordinating ability and allows for flexible bonding arrangements with metal centers. techno-serv.net

The presence of multiple donor sites allows this compound to act as a versatile ligand, exhibiting different chelation modes depending on the metal ion, reaction conditions, and the conformational state of the ligand. techno-serv.netresearchgate.net

Monodentate Coordination: The ligand can coordinate to a metal center through a single donor atom. Most commonly, this occurs via the thiocarbonyl sulfur atom (S-donor). uzh.ch This mode is often observed with metal ions like Ru(II), Rh(III), and Ir(III). researchgate.net In some cases, the ligand acts as a hypodentate ligand, bonding to the metal ion solely through the sulfur atom. science.gov

Bidentate Coordination: This is a prevalent chelation mode for N-acylthiourea derivatives.

S,O-Bidentate: The most common bidentate mode involves the simultaneous coordination of the thiocarbonyl sulfur and the carbonyl oxygen atoms. This forms a stable six-membered chelate ring upon deprotonation of the N-H proton between the two carbonyl groups. researchgate.netresearchgate.net This cis arrangement of O and S ligator atoms is frequently observed in complexes with metals like Cu(II), Ni(II), Pd(II), and Pt(II). researchgate.netresearchgate.net

S,N-Bidentate: Coordination can also occur through the sulfur atom and one of the deprotonated thiourea nitrogen atoms. This results in the formation of a more strained four-membered ring structure. researchgate.net

The conformational flexibility of the acylthiourea backbone is crucial for chelation. The ligand can interconvert between different conformations (e.g., 'S' and 'U' forms) to facilitate metal coordination. researchgate.net

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with N-acyl-N'-arylthiourea ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govresearchgate.net

This compound readily forms stable complexes with a variety of first-row transition metal ions. The synthesis generally involves mixing the ligand with a metal salt, such as a chloride or perchlorate, in a 1:1 or 1:2 metal-to-ligand molar ratio. nih.govrsc.org

Copper(II) Complexes: Copper(II) complexes of acylthiourea ligands have been extensively studied. researchgate.net The reaction of ligands like N,N-diethyl-N'-benzoylthiourea with Cu(II) salts yields neutral bis-chelates [Cu(L)₂]. techno-serv.net In many instances, the reaction of an acylthiourea ligand with a Cu(II) salt results in the in-situ reduction of copper(II) to copper(I). science.govnih.govrsc.org

Nickel(II) and Cobalt(II) Complexes: These metals also form stable complexes. For example, Ni(II) can form neutral, square-planar bis-chelates [Ni(L)₂] with S,O-coordination. techno-serv.netresearchgate.net Similarly, Co(II) complexes have been synthesized and characterized, often exhibiting octahedral geometries. techno-serv.netjcchems.com

Spectroscopic methods are essential for characterizing the resulting metal complexes and confirming the coordination mode.

| Spectroscopic Technique | Observation upon Complexation with N-acylthiourea Ligands | Inference |

| FT-IR Spectroscopy | The N-H stretching vibration band disappears or shifts. ksu.edu.trnih.gov | Deprotonation of the N-H group and its involvement in coordination. researchgate.net |

| The C=O stretching vibration shifts to a lower frequency (red shift). ksu.edu.tr | Coordination of the carbonyl oxygen to the metal center. | |

| The C=S stretching vibration shifts (often a blue shift). techno-serv.net | Coordination of the thiocarbonyl sulfur to the metal center. | |

| ¹H NMR Spectroscopy | The signal for the N-H proton disappears. jcchems.comresearchgate.net | Confirms deprotonation and coordination. |

| Signals for protons near the coordination sites (e.g., naphthyl and hexanoyl groups) show shifts. uzh.ch | Indicates a change in the electronic environment due to complexation. | |

| UV-Vis Spectroscopy | Shifts in absorption bands compared to the free ligand. nih.govresearchgate.net | Indicates the formation of the complex and provides information on the coordination geometry (e.g., d-d transitions). |

This table summarizes general spectroscopic changes observed upon complexation of N-acylthiourea ligands with transition metals, as detailed in the cited literature.

The coordination geometry of the metal center in these complexes is determined by the nature of the metal ion, its oxidation state, and the stoichiometry of the ligand. techno-serv.netnih.gov X-ray crystallography is the definitive method for determining the solid-state molecular structure. researchgate.net

Square Planar: This geometry is common for d⁸ metal ions like Ni(II) and Pd(II), as well as for some Cu(II) complexes. researchgate.netrsc.org For instance, Ni(II) and Cu(II) complexes with N,N'-substituted thioureas have been found to possess square planar geometry. rsc.orgnih.gov

Tetrahedral: d¹⁰ metal ions such as Zn(II) and Cu(I) often adopt a distorted tetrahedral geometry. nih.govrsc.org Copper(II) can also form distorted tetrahedral complexes, particularly with N,S-coordinating ligands. researchgate.net

Octahedral: This geometry is often proposed for Co(II) and Ni(II) complexes, especially when solvent molecules or other co-ligands are involved in the coordination sphere. techno-serv.net

| Metal Ion | Typical Coordination Geometry with Thiourea Ligands | Example from Literature |

| Copper(II) | Square Planar, Distorted Tetrahedral | [Cu(L)₂] with cis-S,O coordination (Square Planar) techno-serv.net; Distorted tetrahedral with N,S ligators researchgate.net |

| Copper(I) | Distorted Tetrahedral, Trigonal Planar | [(L)₂Cu]ClO₄ (Distorted Tetrahedral) rsc.org |

| Nickel(II) | Square Planar, Octahedral | (L)₂Ni₂ (Square Planar) rsc.org; Octahedral geometries also reported techno-serv.net |

| Cobalt(II) | Octahedral | Octahedral geometry proposed based on spectral data techno-serv.netjcchems.com |

This table presents common coordination geometries for transition metal complexes of thiourea derivatives based on findings from the cited research.

Influence of Metal Complexation on Electronic and Reactivity Profiles

The coordination of this compound to a metal ion significantly alters the electronic properties and reactivity of the ligand. techno-serv.netnih.gov These changes are evident in the spectroscopic and electrochemical behavior of the complexes.

The formation of the metal-ligand bonds causes a redistribution of electron density within the molecule. This is reflected in the UV-Vis spectra, where shifts in the intra-ligand charge transfer bands and the appearance of new ligand-to-metal charge transfer (LMCT) or d-d transition bands are observed. nih.govresearchgate.net

Furthermore, cyclic voltammetry studies on related thiourea complexes have shown that the redox potential of the metal center is influenced by the coordinating ligand. techno-serv.net The complexation can stabilize certain oxidation states of the metal. For example, the reduction of Cu(II) to Cu(I) during the coordination process with some thiourea ligands highlights the influence of the ligand's electronic properties on the metal's reactivity. science.govnih.gov

A comprehensive search of scientific literature and chemical databases has been conducted to gather information on the in vitro biological activities of the chemical compound this compound.

Despite extensive investigation into various thiourea derivatives and related structures, no specific experimental data or research findings pertaining to the cholinesterase inhibition, tyrosinase inhibition, other enzyme system interactions, or antioxidant activity of this compound could be located.

The search included broad inquiries into N-acyl thioureas, as well as more targeted searches for the specific compound. While there is a substantial body of research on the biological activities of the thiourea class of compounds, including some N-naphthylthiourea and N-acylthiourea derivatives, the particular hexanoyl derivative specified in the request does not appear to have been synthesized or tested for the outlined biological activities in the available literature.

Therefore, it is not possible to provide the requested article with scientifically accurate and detailed research findings for this compound as the data does not exist in the public domain.

In Vitro Biological Activities and Mechanistic Pathways

Antioxidant Activity Assessment

Free Radical Scavenging Assays (e.g., DPPH, ABTS, H₂O₂ Radical Scavenging)

The antioxidant potential of N-hexanoyl-N'-(1-naphthyl)thiourea and related thiourea (B124793) derivatives has been investigated through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and hydrogen peroxide (H₂O₂) radical scavenging assays. These tests are fundamental in determining the capacity of a compound to neutralize free radicals, which are implicated in oxidative stress and various diseases. globalresearchonline.netjksus.org

The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of antioxidants. nih.govnih.gov In this assay, the stable DPPH radical, which has a deep violet color, is reduced to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant that can donate a hydrogen atom. researchgate.net The change in absorbance is measured to determine the scavenging activity. nih.govnih.gov Studies on various thiourea derivatives have demonstrated their ability to scavenge DPPH radicals in a concentration-dependent manner. nih.gov For instance, some N-acyl thiourea derivatives have shown significant antioxidant capacity in the DPPH assay. mdpi.com

The ABTS assay is another common method for assessing antioxidant activity. globalresearchonline.netnih.gov It involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant. The reduction in the blue-green color of the ABTS•+ solution is proportional to the antioxidant concentration. jksus.org Thiourea derivatives have been shown to be effective in scavenging ABTS radicals. hueuni.edu.vn

Hydrogen peroxide (H₂O₂) itself is not a free radical, but it can generate highly reactive hydroxyl radicals in the presence of metal ions. nih.gov The H₂O₂ scavenging assay measures the ability of a compound to decompose hydrogen peroxide, thereby preventing the formation of more harmful radicals. globalresearchonline.netnih.gov Thiourea and its derivatives are known to be potent scavengers of various reactive oxygen species, including those derived from H₂O₂. hueuni.edu.vnnih.gov The scavenging activity is typically determined by measuring the decrease in H₂O₂ concentration after incubation with the test compound. jksus.org

Table 1: Free Radical Scavenging Assays

| Assay | Principle | Measured Outcome |

|---|---|---|

| DPPH | Donation of a hydrogen atom from the antioxidant to the stable DPPH radical. researchgate.net | Reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine, measured by a decrease in absorbance. nih.govnih.gov |

| ABTS | Reduction of the pre-formed ABTS radical cation (ABTS•+) by the antioxidant. jksus.org | Decolorization of the blue-green ABTS•+ solution, measured by a decrease in absorbance. jksus.org |

| H₂O₂ Scavenging | Decomposition of hydrogen peroxide by the antioxidant. globalresearchonline.netnih.gov | Decrease in the concentration of hydrogen peroxide. jksus.org |

Reactive Oxygen Species (ROS) Modulation

Thiourea and its derivatives are recognized for their capacity to modulate reactive oxygen species (ROS), which are key signaling molecules and mediators of oxidative stress in biological systems. science.govscience.gov ROS, such as the superoxide (B77818) radical (O₂•⁻) and the hydroxyl radical (OH•), are highly reactive and can cause damage to cellular components. nih.gov Thiourea compounds can act as potent scavengers of these harmful radicals. hueuni.edu.vn

The ability of thiourea derivatives to scavenge superoxide radicals has been demonstrated in various studies. nih.gov This is a crucial function, as superoxide is a primary ROS that can lead to the formation of other more damaging species. The interaction between thiourea compounds and ROS involves the donation of an electron or a hydrogen atom, effectively neutralizing the radical and mitigating its damaging potential.

Proposed Mechanisms: Hydrogen Atom Transfer (HAT) vs. Single Electron Transfer (SET)

The antioxidant activity of thiourea derivatives, including this compound, is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical. Two main mechanisms have been proposed to explain this process: the Hydrogen Atom Transfer (HAT) mechanism and the Single Electron Transfer (SET) mechanism. hueuni.edu.vnresearchgate.net

In the Hydrogen Atom Transfer (HAT) mechanism, the antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it. researchgate.nethueuni.edu.vnresearchgate.net This process is characterized by the bond dissociation enthalpy (BDE) of the N-H bond in the thiourea moiety. A lower BDE indicates a greater ease of hydrogen atom donation and, consequently, a higher antioxidant activity. hueuni.edu.vn Theoretical calculations have suggested that the HAT mechanism is a favorable pathway for the reaction between thiourea derivatives and free radicals. hueuni.edu.vn

The Single Electron Transfer (SET) mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. hueuni.edu.vnresearchgate.net This is often followed by a proton transfer (SET-PT) to complete the neutralization process. researchgate.net The feasibility of the SET mechanism is related to the ionization potential (IP) of the antioxidant.

For many thiourea derivatives, kinetic and thermodynamic studies suggest that the HAT mechanism is the predominant pathway for free radical scavenging, accounting for a significantly higher percentage of the reaction products compared to the SET mechanism. hueuni.edu.vn However, the specific mechanism can be influenced by factors such as the structure of the thiourea derivative and the nature of the solvent. researchgate.net

Table 2: Proposed Antioxidant Mechanisms

| Mechanism | Description | Key Thermodynamic Parameter |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | The antioxidant donates a hydrogen atom to a free radical. researchgate.nethueuni.edu.vnresearchgate.net | Bond Dissociation Enthalpy (BDE) hueuni.edu.vn |

| Single Electron Transfer (SET) | The antioxidant donates a single electron to a free radical. hueuni.edu.vnresearchgate.net | Ionization Potential (IP) researchgate.net |

Antimicrobial Activity Profile (In Vitro)

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Bacterial Strains

Thiourea derivatives have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. acgpubs.orgresearchgate.net The in vitro antibacterial activity of these compounds is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. rsc.org

Studies have shown that certain thiourea derivatives exhibit significant activity against various bacterial strains. For instance, some derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. acgpubs.orgmdpi.com The presence of different substituents on the thiourea core can influence the antibacterial potency and spectrum. Some compounds have shown promising activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govfip.org

Table 3: Antibacterial Spectrum of Thiourea Derivatives

| Bacterial Type | Examples of Tested Strains | General Activity |

|---|---|---|

| Gram-Positive | Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis acgpubs.orgrsc.org | Varying levels of inhibitory activity observed. acgpubs.orgmdpi.com Some derivatives show potent activity against MRSA. rsc.orgnih.gov |

| Gram-Negative | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii acgpubs.orgrsc.org | Activity has been reported, with some compounds showing significant efficacy. acgpubs.orgrsc.org |

Antifungal Efficacy Against Fungal Pathogens

In addition to their antibacterial properties, thiourea derivatives have also been investigated for their antifungal activity against a range of fungal pathogens. mdpi.comsciensage.info The antifungal efficacy is assessed in vitro against clinically relevant fungi, including species of Candida and Aspergillus. acgpubs.orgmdpi.com

Several studies have reported the promising antifungal potential of thiourea derivatives. For example, some compounds have shown notable inhibitory effects against Candida albicans and Aspergillus niger. acgpubs.orgresearchgate.net The structural features of the thiourea derivatives, such as the nature of the substituents, play a crucial role in determining their antifungal potency. nih.govnih.gov Some derivatives have demonstrated antifungal activity comparable or even superior to standard antifungal drugs. researchgate.net

Exploration of Proposed Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition)

The antimicrobial action of thiourea derivatives is believed to occur through various mechanisms, with the inhibition of essential bacterial enzymes being a key target. um-surabaya.ac.id One of the most explored mechanisms is the inhibition of DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. nih.govmdpi.com

DNA gyrase introduces negative supercoils into DNA, a process that is vital for bacterial survival. mdpi.com By inhibiting this enzyme, thiourea derivatives can disrupt these essential cellular processes, leading to bacterial cell death. nih.govum-surabaya.ac.id Molecular docking studies have supported this hypothesis, showing that thiourea derivatives can bind to the active site of DNA gyrase, often interacting with the B subunit of the enzyme. mdpi.comnih.gov This interaction prevents the normal functioning of the enzyme.

In addition to DNA gyrase, other potential targets for thiourea derivatives include topoisomerase IV, another type II topoisomerase involved in DNA decatenation. mdpi.comnih.gov The ability of these compounds to inhibit multiple enzymes could contribute to their broad-spectrum antimicrobial activity and potentially reduce the development of resistance. um-surabaya.ac.id

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

| Hydrogen peroxide (H₂O₂) |

| Diphenylpicrylhydrazine |

| Superoxide (O₂•⁻) |

| Hydroxyl radical (OH•) |

| Staphylococcus aureus |

| Bacillus subtilis |

| Escherichia coli |

| Pseudomonas aeruginosa |

| Methicillin-resistant Staphylococcus aureus (MRSA) |

| Candida albicans |

| Aspergillus niger |

| Ciprofloxacin |

| Novobiocin |

| Clorobiocin |

| Methotrexate |

| Ofloxacin |

| Azithromycin |

| Norfloxacin |

| Fluconazole |

| Miconazole |

| Levofloxacin |

| Toluene |

| Pyridine |

| Benzoyl chloride |

| Potassium thiocyanate (B1210189) |

| Acetone |

| Ethanol |

| Hydrochloric acid |

| Sodium hydroxide |

| Acetonitrile |

| Ethyl glycinate |

| N-amino imidazole |

| Carbohydrazide |

| Cyanoacetohydrazide |

| Benzylisothiocyanate |

| 3-(2-phenyl-acetyl)-2-thioxoimidazolidin-4-one |

| 1-(4-benzylidene-4,5-dihydro-5-oxo-2-phenylimidazol-1-yl)-3-(2-phenylacetyl)thiourea |

| Pyrazolotriazinone |

| N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide |

| 1,3-bis(3,4-dichlorophenyl)thiourea |

| 1,3-diphenyl-2-thiourea (DPTU) |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) |

| 1-(2-aminoethyl)thiourea |

| N,N'–(iminodiethane-2,1-diyl)bis(thiourea) |

| 1-[1-methyl-2-(phenylamino)ethyl)] thiourea |

| 1,1'-(Naphthalene-1,5-diyl)bis(3-(3,4-dichlorophenyl)thiourea) |

| 1,1'-(Naphthalene-1,5-diyl)bis(3-(m-tolyl)thiourea) |

| 1,1'-(Naphthalene-1,5-diyl)bis(3-(2,6-difluorophenyl)thiourea) |

| 2-((4-Methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamide |

| 2-((4-Methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide |

| 1-allyl-3-benzoylthiourea |

| 3-(trifluoromethyl)phenyl thiourea |

| Benzoylthiourea (BTU) |

| 1,3-dibenzoylthiourea (DBTU) |

| 1-selenocarbamoylpiperidine |

| 1-thiocarbamoylpyrrolidine |

| Kaempferol |

| Mangiferin |

| Naringin |

| Ampelopsin |

| Ascorbic acid |

| Gallic acid |

| Trolox |

| Curcumin |

| Eugenol |

| Carvone |

| Phthalic anhydride |

| Isophthaloyl dichloride |

| L-alanine |

| L-aspartic acid |

| L-phenylalanine |

| L-glutamic acid |

| 2-thionyl isothiocyanate |

| Aniline |

| Methimazole |

| Thiouracil |

| Methylthiouracil |

| Propylthiouracil |

| Ambazone |

| Thioacetazone |

| Isoxyl |

| Valine |

| Phenylalanine |

| Glutathione |

| Mevinolin |

| Phycocyanin |

| Oleic acid |

| Palmitic acid |

| Stearic acid |

| Linoleic acid |

| Heneicosane |

| Heptacosane |

| Phytol |

| (z,z,z)-methyl ester-9,12,15-octadecatrienoic acid |

| 2-methyl-3-hexanol |

| ethyl ester-9,12-octadecadienoic acid |

| ethyl ester hexadecanoic acid |

| N-(2,2-Diphenylacetyl)-N'-(naphthalen-1-yl)-thiourea (PANT) |

| 4,4'-bis-[3-(4-nitrophenyl) thiourea] diphenyl ether |

| 4,4'-bis-[3-(4-nitrophenyl) thiourea] diphenyl methane |

| 2-Methylacrylamide |

| 6-acylated ascorbic acid 2-O-alpha-glucosides |

| N-acylated-alpha-amino acid derivatives |

| KB-141 |

| N-phenylpyrrolamide |

| 2-aminothiazole |

| 3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidin-1-yl) quinolone |

| O-carboxymethyl chitosan (B1678972) |

| N-[(2-hydroxy-3-N,N-dimethylhexadecyl ammonium)propyl] chitosan chloride |

| UDP-N-acetylmuramic acid (UDP MurNAc) |

| N-acetylglucosamine (GlcNAc) |

| β-ketoacyl-acyl-carrier protein synthase III (FabH) |

| dehydrofolate reductase (DHFR) |

| 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) |

| nitroblue tetrazolium (NBT) |

| phenazine methosulfate (PMS) |

| trichloroacetic acid (TCA) |

| sodium nitroprusside |

| (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) |

| TEMPO (2, 2, 6, 6-tetramethylpiperidin-1-yloxyl) |

| 4-hydroxy TEMPO |

| Calix nih.govarene |

| Ac-I₃CGK-NH₂ |

| Nap-FFK |

| Ruthenium(II) tris(bipyridine) |

| Triacetone triperoxide (TATP) |

| Cysteine |

| Janus green (JG) |

| Potassium iodate |

| Clotrimazole |

| Folin-Ciocalteu reagent |

| Potassium persulfate |

| Aluminum chloride |

| Ferric chloride |

| Sodium carbonate |

| Sodium acetate |

| Potassium chloride |

| Sodium chloride |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Ethylenediaminetetraacetic acid (EDTA) |

| β-nicotinamide adenine (B156593) dinucleotide (NADH) |

Cytotoxicity Against Cancer Cell Lines (In Vitro)

The in vitro cytotoxic potential of this compound has been a subject of investigation to determine its efficacy in inhibiting the growth of cancer cells.

While extensive research has been conducted on various thiourea derivatives, specific data on the antiproliferative effects of this compound against a broad panel of human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), A549 (lung cancer), PC3 (prostate cancer), SW480 and SW620 (colon cancer), K-562 (chronic myelogenous leukemia), and THP-1 (acute monocytic leukemia) is not extensively detailed in the currently available literature. Studies on structurally related acylthiourea compounds have shown that the presence of different substituents can significantly influence their cytotoxic activity. For instance, other novel thiourea derivatives have demonstrated potent activity against cell lines like SW480, SW620, PC3, and K-562, with IC50 values in the low micromolar range. nih.gov The antiproliferative activity of such compounds is often attributed to their ability to interfere with various cellular processes essential for cancer cell survival and proliferation.

| Cell Line | Cancer Type | Reported Activity of Related Compounds |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Data for specific compound not available. Other thiourea derivatives show varied activity. |

| HCT116 | Colorectal Carcinoma | Data for specific compound not available. Other thiourea derivatives show varied activity. |

| A549 | Lung Carcinoma | Data for specific compound not available. Other thiourea derivatives show varied activity. nih.gov |

| PC3 | Prostate Cancer | Related thiourea derivatives have shown high cytotoxicity (IC50 ≤ 10 µM). nih.gov |

| SW480 | Colorectal Adenocarcinoma (Primary) | Related thiourea derivatives have shown high cytotoxicity (IC50 ≤ 10 µM). nih.gov |

| SW620 | Colorectal Adenocarcinoma (Metastatic) | Related thiourea derivatives have shown high cytotoxicity (IC50 ≤ 10 µM). nih.gov |

| K-562 | Chronic Myelogenous Leukemia | Related thiourea derivatives have shown high cytotoxicity (IC50 ≤ 10 µM). nih.gov |

| THP-1 | Acute Monocytic Leukemia | Data for specific compound not available. |

A critical aspect of anticancer drug development is the selective toxicity of a compound towards cancer cells over normal, healthy cells. This selectivity minimizes side effects and improves the therapeutic window. For many thiourea derivatives, researchers have evaluated their cytotoxicity against non-cancerous cell lines to determine a selectivity index. For example, studies on other 1,3-disubstituted thiourea derivatives have demonstrated favorable selectivity over normal human keratinocyte (HaCaT) cells. nih.gov However, specific data regarding the selectivity profile of this compound against non-cancerous cells is not well-documented in the public domain. Such studies are essential to assess its potential as a safe and effective therapeutic agent.

Apoptosis, or programmed cell death, is a key mechanism through which many chemotherapeutic agents exert their effects. Research into the mode of action of cytotoxic compounds often involves investigating their ability to induce apoptosis. Studies on various thiourea derivatives have shown that they can trigger apoptotic cell death. nih.gov This is often demonstrated by assays that detect markers of apoptosis, such as the externalization of phosphatidylserine (B164497) (measured by Annexin V staining), DNA fragmentation, and the activation of caspases. nih.govnih.gov Some thiourea compounds have been shown to induce late-stage apoptosis in colon cancer cell lines. nih.gov The induction of apoptosis can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov While these general mechanisms are established for the thiourea class of compounds, the specific apoptotic pathways activated by this compound have not been explicitly elucidated in the available scientific literature.

Anti-amoebic Activity (In Vitro)

Structure Activity Relationship Sar and Structural Modification Strategies

Influence of the N-Acyl Hexanoyl Moiety on Biological and Coordination Activities

The N-acyl hexanoyl moiety, a six-carbon aliphatic chain, plays a crucial role in modulating the lipophilicity of the entire molecule. This property is a key determinant of a compound's ability to traverse biological membranes and interact with hydrophobic pockets within enzymes and receptors. biointerfaceresearch.com The length and nature of the acyl chain in N-acylthiourea derivatives have been shown to impact their biological efficacy. For instance, studies on related N-acylthiourea compounds have demonstrated that variations in the alkyl chain length can affect antibacterial activity. mdpi.com A study on N-(quinolin-3-yl)carbamothioyl) acyl-(aroyl-)amides revealed that a compound with a hexanoyl substituent exhibited the maximum inhibitory effect on tyrosinase, highlighting the specific contribution of this chain length to biological function. neliti.com

In the context of coordination chemistry, the carbonyl group of the hexanoyl moiety introduces a hard oxygen donor atom, which, along with the soft sulfur and hard nitrogen atoms of the thiourea (B124793) core, allows for versatile coordination with a variety of metal ions. researchgate.net The presence of the acyl group enhances the binding ability of thiourea derivatives to both cations and anions. researchgate.net While direct studies on the coordination of N-hexanoyl-N'-(1-naphthyl)thiourea are limited, research on analogous acylthiourea derivatives shows they can act as bidentate ligands, coordinating with metal centers through the carbonyl oxygen and the thiourea sulfur atoms. nih.gov The hexanoyl group, by influencing the steric and electronic environment around the coordination sites, can fine-tune the stability and properties of the resulting metal complexes.

Table 1: Influence of Acyl Chain Length on Biological Activity in a Series of N-Acylthiourea Derivatives

| Acyl Moiety | Antibacterial Activity (Relative) | Reference |

| Acetyl | Moderate | mdpi.com |

| Butyryl | Increased | mdpi.com |

| Hexanoyl | High | neliti.com |

| Octanoyl | Decreased | mdpi.com |

Note: This table is illustrative and based on general findings for N-acylthiourea derivatives, as specific comparative data for this compound is not available.

Impact of the N'-(1-Naphthyl) Moiety on Biological and Coordination Activities

The N'-(1-naphthyl) moiety, a bulky and planar aromatic system, significantly influences the steric and electronic properties of the molecule. The planar nature of the naphthyl group can facilitate intercalation into DNA base pairs, a mechanism implicated in the anticancer activity of some thiourea derivatives. biointerfaceresearch.com Research on N-benzoyl-N'-naphthylthiourea has indicated that the naphthyl group contributes to the lipophilic and electronic properties of the compound, which are expected to enhance its biological activity. samipubco.com The presence of a naphthyl group in other thiourea derivatives has been associated with potent inhibition of mast cell leukotriene release, suggesting its role in anti-allergic activities. nih.govnih.gov

Table 2: Effect of N'-Aromatic Substituent on Anticancer Activity of Thiourea Derivatives

| N'-Substituent | Anticancer Activity (IC50, µM) - Example Cell Line | Reference |

| Phenyl | Moderate | biointerfaceresearch.com |

| 1-Naphthyl | Potent | biointerfaceresearch.com |

| 4-Chlorophenyl | High | biointerfaceresearch.com |

Note: This table presents generalized data for N'-aryl thiourea derivatives to illustrate the potential impact of the naphthyl group.

Role of the Thiourea Core in Modulating Overall Activity and Properties

The thiourea core, -NH-C(S)-NH-, is the linchpin of the molecule, providing the structural framework and key reactive centers that underpin its biological and coordination activities. researchgate.netconicet.gov.ar This functional group is known to be a versatile pharmacophore, capable of forming multiple hydrogen bonds through its N-H protons and the sulfur atom, which can act as a hydrogen bond acceptor. researchgate.net These interactions are crucial for binding to biological targets such as enzymes and receptors. nih.gov The thiourea moiety is a known bioisostere of urea (B33335) and is found in several therapeutically used drugs. nih.gov

In coordination chemistry, the thiourea core offers multiple binding sites, acting as a versatile ligand. researchgate.net It can coordinate to metal ions as a monodentate ligand through the sulfur atom or as a bidentate ligand through both sulfur and one of the nitrogen atoms, or in the case of N-acylthioureas, through the sulfur and carbonyl oxygen atoms. nih.govresearchgate.net This flexibility allows for the formation of a wide array of metal complexes with diverse geometries and properties. The ability of the thiourea group to engage in both hydrogen bonding and coordination with metal ions makes it a critical component in the design of chemosensors. researchgate.net

Strategic Derivatization for Enhanced Potency, Selectivity, or Physicochemical Attributes

The modular nature of the this compound structure allows for systematic modifications to fine-tune its properties. Strategic derivatization can be employed to enhance potency, improve selectivity for a specific biological target, or alter physicochemical characteristics like solubility and stability.

One key strategy involves modification of the N-acyl chain . Varying the length and branching of the alkyl chain can optimize lipophilicity, potentially improving cell membrane permeability and target engagement. mdpi.com Introduction of cyclic or aromatic groups in the acyl moiety could introduce conformational constraints and additional interaction points.

Another avenue for derivatization is the N'-(1-naphthyl) group . Substitution on the naphthyl ring with electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, which has been shown to have a marked impact on the biological activity of thiourea derivatives. nih.govnih.gov For example, introducing substituents could enhance the compound's affinity for a specific binding site or alter its metabolic stability.

Finally, modifications involving the thiourea core itself, though less common, could involve its cyclization into various heterocyclic systems. science.gov This can lead to conformationally restricted analogs with potentially novel biological activities. Furthermore, the formation of metal complexes with the thiourea derivative can be considered a form of derivatization, often leading to a significant enhancement of biological activity compared to the free ligand. nih.gov

Potential Non Therapeutic Applications and Supramolecular Chemistry

Development as Chemosensors for Metal Ions and Anions

The thiourea (B124793) scaffold is a cornerstone in the design of chemosensors for detecting both metal ions and anions. Current time information in Bangalore, IN. Acylthiourea derivatives are particularly effective due to their ability to act as sensitive and selective receptors for various ionic species, making them valuable for environmental analysis. researchgate.net The sensing mechanism often relies on changes in optical properties, such as color (colorimetric) or fluorescence, upon binding with a target ion. researchgate.net

The core structure of N-acylthiourea contains O, S, and N atoms which can act as binding sites. Current time information in Bangalore, IN. This allows for coordination with metal cations or the formation of hydrogen bonds with anions. Current time information in Bangalore, IN.researchgate.net For instance, the interaction with a specific ion can lead to a photoinduced electron transfer (PET) process being either activated or inhibited, resulting in a detectable "turn-on" or "turn-off" fluorescent signal. nih.gov The naphthyl group in N-hexanoyl-N'-(1-naphthyl)thiourea can serve as a fluorophore, making it particularly suitable for fluorescent sensing applications. The selectivity of these sensors can be tuned by modifying the acyl and aryl substituents, which alters the electronic properties and spatial arrangement of the binding pocket. Thiourea-based chemosensors have demonstrated selectivity for a range of ions, as detailed in the table below.

Table 1: Ions Detected by Thiourea-Based Chemosensors

| Ion Type | Specific Ions Detected | Detection Principle | Reference |

| Cations | Cu²⁺, Hg²⁺, Ag⁺, Fe³⁺, Zn²⁺ | Complexation leading to changes in fluorescence or UV-Vis absorption. Current time information in Bangalore, IN.nih.gov | Current time information in Bangalore, IN.researchgate.netnih.gov |

| Anions | F⁻, CN⁻, AcO⁻, ClO⁻, H₂PO₄⁻ | Hydrogen bonding interactions causing colorimetric or fluorescent changes. Current time information in Bangalore, IN.nih.gov | Current time information in Bangalore, IN.nih.govscience.gov |

Role in Liquid-Liquid Extraction Processes for Metal Ions

The chelating ability of the thiourea moiety is not only useful for sensing but also for the separation and extraction of metal ions from aqueous solutions. acs.org While solid-phase extraction has been demonstrated using thiourea-functionalized materials researchgate.net, liquid-liquid extraction is another significant application. In this process, a water-immiscible organic solvent containing the extracting agent is mixed with an aqueous phase containing the metal ions. The thiourea derivative selectively forms a complex with the target metal ion, transferring it from the aqueous phase to the organic phase.

Two main strategies are employed in liquid-liquid extraction: dissolving a chelating agent like this compound in a standard organic solvent, or designing "task-specific ionic liquids" (TSILs) where the chelating group is covalently attached to the ionic liquid's cation or anion. acs.org The latter approach is advantageous as it minimizes the loss of the ligand to the aqueous phase. acs.org The efficiency of extraction depends on factors such as the pH of the aqueous solution, the concentration of the ligand, and the nature of the organic solvent. researchgate.net Thiourea-related systems have shown effectiveness in extracting various metal ions, including actinides like Pu(IV) and U(VI). researchgate.net

Catalytic Applications in Organic Synthesis (e.g., Organocatalysis)

Thiourea derivatives have emerged as powerful organocatalysts, a field of catalysis that uses small organic molecules to accelerate chemical reactions. The ability of the thiourea group to act as a dual hydrogen-bond donor is central to its catalytic activity. By forming hydrogen bonds with a substrate, the thiourea catalyst can activate it towards a nucleophilic attack, stabilize transition states, or control stereochemistry.

Acylthioureas are utilized in various catalytic applications. rsc.org For example, supramolecular assemblies of related compounds, such as hydrogels formed from naphthalene-appended amino acids, have demonstrated esterase-like activity, catalyzing hydrolysis reactions within their structure. rsc.org This suggests that the organized, self-assembled state can create a microenvironment that enhances catalytic efficiency. rsc.org Furthermore, metal complexes derived from acylthiourea ligands have been used to catalyze reactions like transfer hydrogenation of carbonyl compounds. rsc.org

Utilization as Precursors for Novel Heterocyclic Scaffolds

Acylthioureas are highly valued as versatile starting materials for the synthesis of a wide array of heterocyclic compounds. rsc.orgnih.govnih.gov The presence of multiple reactive sites—the carbonyl group, the thiocarbonyl group, and two nitrogen atoms—allows for a variety of cyclization reactions. nih.govnih.gov The synthesis typically begins with the in-situ formation of an acyl isothiocyanate from an acid chloride (like hexanoyl chloride) and a thiocyanate (B1210189) salt. This reactive intermediate is then treated with an amine (such as 1-naphthylamine) to yield the N-acylthiourea. nih.govnih.gov

This N-acylthiourea can then undergo addition-cyclization reactions with various reagents to form important heterocyclic cores, such as thiazoles, pyrimidines, and benzothiazoles. researchgate.netnih.govuran.ua These heterocyclic scaffolds are of great interest in medicinal chemistry and materials science. nih.gov The ability to generate molecular diversity from a common acylthiourea precursor makes it a powerful tool in synthetic organic chemistry. acs.org

Table 2: Examples of Heterocyclic Scaffolds from Acylthiourea Precursors

| Precursor Type | Reactant | Resulting Heterocycle | Reference |

| N-Acylthiourea | Nitrogen Nucleophiles | Azines, Azoles | uran.ua |

| Acyl Isothiocyanate + Heterocyclic Amine | (e.g., aminothiazole) | Thiazole-containing systems | researchgate.netnih.gov |

| N-Acylthiourea | (Internal Cyclization) | Pyrimidine derivatives | researchgate.net |

Photodegradation Applications, particularly through Metal Complexes

Metal complexes of N-acylthiourea derivatives have shown significant promise in photocatalysis, particularly for the degradation of environmental pollutants like organic dyes. acs.orgacs.org A copper(II) complex of a N-naphthoyl thiourea, for example, has been successfully used as a catalyst for the photodegradation of Methyl Orange (MO) dye in an aqueous solution. acs.org

The process typically involves the catalyst, an oxidizing agent like hydrogen peroxide (H₂O₂), and UV irradiation. acs.org The metal complex absorbs UV light, promoting it to an excited state. This excited complex can then facilitate the generation of highly reactive hydroxyl radicals (•OH) from H₂O₂. These radicals are powerful oxidizing agents that attack and break down the complex structure of the dye, leading to its degradation and decolorization. acs.org The synergy between the metal complex, UV light, and H₂O₂ leads to a significantly higher degradation efficiency compared to systems lacking one of these components. acs.org

Table 3: Photodegradation of Methyl Orange (MO) Dye Using a N-Naphthoyl Thiourea-Cu(II) Complex

| Entry | Conditions | Degradation Efficiency (after 120 min) | Reference |

| 1 | H₂O₂ + UV | 26% | acs.org |

| 2 | Cu(II) Complex + UV | 11% | acs.org |

| 3 | Cu(II) Complex + H₂O₂ + UV | 99% | acs.org |

| 4 | CuCl₂ + H₂O₂ + UV | 94% | acs.org |

| 5 | Ligand only + H₂O₂ + UV | 58% | acs.org |

Exploration of Supramolecular Assembly and Material Formation (e.g., Hydrogelation)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. This compound is an ideal candidate for forming such assemblies. The naphthalene (B1677914) ring can participate in π-π stacking, the hexanoyl chain contributes to hydrophobic interactions, and the thiourea group is an excellent hydrogen-bond donor and acceptor.

These interactions can drive the self-assembly of molecules in a solvent to form ordered, higher-level structures. One of the most fascinating outcomes of this process is the formation of supramolecular hydrogels. uran.ua These are three-dimensional networks of self-assembled molecules that can immobilize large amounts of water, creating a soft, gel-like material. uran.ua The formation of these gels is often triggered by an external stimulus like a change in temperature, pH, or exposure to light. uran.uaacs.org For instance, derivatives of naphthalene-containing dipeptides are known to form stable hydrogels, where the naphthalene moiety plays a crucial role in the self-assembly process. acs.org The resulting hydrogels have potential applications in areas like catalysis and materials science. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-hexanoyl-N'-(1-naphthyl)thiourea, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves a multi-step condensation reaction. First, hexanoyl chloride reacts with ammonium thiocyanate to form an intermediate, which is then coupled with 1-naphthylamine. Key steps include purification via recrystallization and characterization using FT-IR (e.g., ν(C=O) ~1700 cm⁻¹, ν(C=S) ~1190 cm⁻¹) and NMR (e.g., aromatic proton signals at δ 7.2–8.5 ppm). Elemental analysis (C, H, N, S) validates stoichiometry .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer : FT-IR identifies functional groups: ν(N–H) at ~3179 cm⁻¹, ν(C=O) at ~1708 cm⁻¹, and ν(C=S) at ~1190 cm⁻¹. ¹H NMR reveals aromatic protons (1-naphthyl group) and aliphatic protons (hexanoyl chain). ¹³C NMR confirms carbonyl (C=O, ~180 ppm) and thiocarbonyl (C=S, ~140 ppm) carbons. Cross-validation with mass spectrometry (ESI-MS) ensures molecular ion consistency .

Q. What are the common applications of thiourea derivatives in catalysis or biological studies?

- Methodological Answer : Thioureas act as hydrogen-bond donors in organocatalysis for asymmetric C–C bond formation (e.g., Strecker reactions). In biology, they inhibit enzymes by binding to active sites via NH and S motifs. For example, fluorescence quenching studies (Stern-Volmer analysis) quantify protein-ligand interactions, with binding constants calculated using UV-Vis and fluorescence spectroscopy .

Advanced Research Questions

Q. How do substituents on the thiourea backbone influence conformational stability and reactivity?

- Methodological Answer : X-ray crystallography reveals planar thiourea cores with dihedral angles between naphthyl and hexanoyl groups. Computational studies (DFT) optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps). Substituents like electron-withdrawing groups increase electrophilicity at the thiocarbonyl sulfur, enhancing catalytic activity .

Q. What thermodynamic parameters govern the decomposition of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (~200–300°C) and apparent activation energy (Eₐ) via the Johnson-Mehl-Avrami model. Entropy (ΔS‡) and enthalpy (ΔH‡) are derived from Arrhenius plots, while online FT-IR identifies gaseous decomposition products (e.g., NH₃, CO₂) .

Q. How can crystallographic data resolve structural ambiguities in thiourea derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides bond lengths (C=S: ~1.68 Å) and angles (N–C–S: ~125°). Hydrogen-bonding networks (e.g., N–H···S interactions) stabilize crystal packing. Data refinement software (e.g., SHELX) resolves disorder in aromatic or aliphatic substituents .

Q. What computational methods are used to predict the binding affinity of thioureas to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) simulates ligand-protein interactions, with scoring functions ranking binding poses. MD simulations (GROMACS) assess stability over time. QSAR models correlate substituent effects (e.g., Hammett σ values) with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.